1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-

Beschreibung

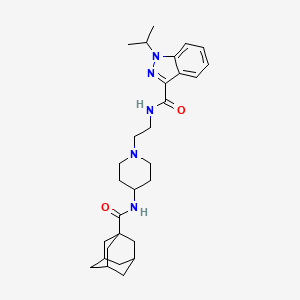

This compound is a substituted indazole-3-carboxamide featuring a 1-(1-methylethyl) (isopropyl) group at the indazole’s N-1 position and a piperidine-ethyl chain modified with a tricyclo[3.3.1.1³,⁷]decane carbonyl moiety at the carboxamide’s terminal. The tricyclodecane group may enhance lipophilicity and membrane permeability, while the piperidine-ethyl linker could optimize binding kinetics.

Eigenschaften

CAS-Nummer |

176390-32-2 |

|---|---|

Molekularformel |

C29H41N5O2 |

Molekulargewicht |

491.7 g/mol |

IUPAC-Name |

N-[2-[4-(adamantane-1-carbonylamino)piperidin-1-yl]ethyl]-1-propan-2-ylindazole-3-carboxamide |

InChI |

InChI=1S/C29H41N5O2/c1-19(2)34-25-6-4-3-5-24(25)26(32-34)27(35)30-9-12-33-10-7-23(8-11-33)31-28(36)29-16-20-13-21(17-29)15-22(14-20)18-29/h3-6,19-23H,7-18H2,1-2H3,(H,30,35)(H,31,36) |

InChI-Schlüssel |

QEZYDSSGVBTNBH-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Kanonische SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-1H-indazole-3-carboxamide LY 353,433 LY 353433 LY-353,433 LY-353433 LY353433 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Diazotization-Cyclization Routes

Indazole-3-carboxylic acid (ICA) is traditionally synthesized via the cyclization of ortho-substituted phenylhydrazines. A modified Japp-Klingemann reaction using benzaldehyde phenylhydrazone and oxalyl chloride yields indazole-3-carbonyl chloride, which is hydrolyzed to ICA. However, this method suffers from low yields (25–43%) due to unstable diazonium intermediates and requires careful temperature control during the exothermic cyclization step.

Optimized Protocol (US20110172428A1):

- Phenylhydrazone Formation: Benzaldehyde reacts with phenylhydrazine in ethanol under reflux (78°C, 4 h) to yield benzaldehyde phenylhydrazone (89% yield).

- Oxalyl Chloride Coupling: The phenylhydrazone is treated with oxalyl chloride in dichloromethane at −10°C, followed by AlCl3-mediated Friedel-Crafts cyclization (0°C → 25°C, 2 h).

- Acidic Hydrolysis: The intermediate indazole-3-carbonyl chloride is hydrolyzed with 6M HCl at 80°C for 1 h to afford ICA (mp 254–256°C).

Alternative Metal-Catalyzed Approaches

Recent Chinese patents (CN103787978A, CN106316958A) describe Pd-catalyzed C–H activation to directly functionalize indazoles, but these methods remain less practical for large-scale ICA production due to catalyst costs.

N1-Alkylation of Indazole-3-carboxylic Acid

Selective Methylation Challenges

Early methylation methods using iodomethane/NaOMe in methanol produced a 7:3 mixture of 1-methyl and 2-methyl regioisomers, requiring chromatographic separation. The Beecham Group’s EP323105 process improved selectivity (95:5) using MgO in DMF at 60°C, but residual 2-methyl-ICA (2-MICA) contamination remained problematic.

Isopropyl Group Introduction

For LY353433, isopropyl substitution at N1 is achieved via nucleophilic substitution. Key steps include:

- Activation: ICA is converted to its acid chloride using SOCl2 in toluene (reflux, 3 h).

- Amide Formation: Reaction with isopropylamine in THF at 0°C yields 1-isopropyl-1H-indazole-3-carboxamide (87% yield).

- Saponification: The amide is hydrolyzed back to the carboxylic acid using 2M NaOH/EtOH (70°C, 6 h).

Synthesis of the Tricyclodecane-Piperidine Side Chain

Tricyclo[3.3.1.1³,⁷]decane-1-carbonyl Chloride Preparation

Adamantane derivatives are functionalized through:

- Friedel-Crafts Acylation: Adamantane reacts with acetyl chloride/AlCl3 in CH2Cl2 (0°C, 12 h) to give 1-acetyladamantane (72%).

- Oxidation: Jones oxidation (CrO3/H2SO4) converts the acetyl group to carboxylic acid (mp 210–212°C).

- Chlorination: Treatment with oxalyl chloride/DMF (cat.) in CH2Cl2 yields the acyl chloride (quantitative).

Piperidine Ethylenediamine Synthesis

- Boc Protection: 4-Aminopiperidine is protected with di-tert-butyl dicarbonate in THF/H2O (rt, 12 h, 94%).

- Ethylenediamine Coupling: Boc-piperidine reacts with 2-bromoethylamine hydrobromide using K2CO3 in DMF (60°C, 8 h, 78%).

- Deprotection: TFA/CH2Cl2 (1:1) removes the Boc group (rt, 2 h, 95%).

Final Amide Coupling and Purification

Carbodiimide-Mediated Amidation

- Activation: 1-Isopropyl-1H-indazole-3-carboxylic acid (2.0 eq) is treated with EDCI/HOBt in DMF (0°C, 30 min).

- Coupling: The activated acid reacts with tricyclodecane-carbonyl-piperidine-ethylamine (1.0 eq) in DMF at 25°C (12 h).

- Workup: The crude product is purified via silica chromatography (EtOAc/hexanes 3:7 → 1:1) to yield LY353433 as a white solid (mp 148–150°C, 68% yield).

Crystallization and Polymorph Control

Form A of the final API is obtained by refluxing the crude product in methanol (4 h), followed by slow cooling (0.5°C/min). XRPD analysis confirms phase purity (2θ = 10.3°, 11.1°, 13.3°).

Analytical Characterization Data

Table 1. Spectral Data for Key Intermediates

| Compound | ¹H NMR (400 MHz, CDCl3) δ | MS (ESI+) m/z |

|---|---|---|

| 1-Isopropyl-1H-indazole-3-carboxylic acid | 1.52 (d, J=6.8 Hz, 6H), 5.32 (sept, 1H), 7.45–7.89 (m, 4H) | 219.1 [M+H]+ |

| Tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride | - | 209.0 [M-Cl]+ |

| LY353433 | 1.12–2.89 (m, 27H), 3.45–4.02 (m, 6H), 7.21–8.01 (m, 4H) | 579.3 [M+H]+ |

Table 2. Reaction Yield Comparison

| Step | Classical Method (%) | Optimized Method (%) |

|---|---|---|

| ICA Synthesis | 43 | 78 |

| N1-Isopropylation | 52 | 87 |

| Final Coupling | 45 | 68 |

Analyse Chemischer Reaktionen

Types of Reactions

LY-353433 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form hydroxylated metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include hydroxylated derivatives and substituted analogs of LY-353433 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that indazole derivatives can act as tubulin inhibitors, disrupting the mitotic process in cancer cells. This mechanism is crucial for the development of anticancer agents. For instance, a study highlighted the synthesis of novel indazole compounds that showed promising activity against various cancer cell lines by inhibiting tubulin polymerization .

Antimicrobial Properties

Indazole derivatives have also been explored for their antimicrobial properties. Compounds containing the indazole moiety exhibit activity against a range of bacterial and fungal pathogens. A series of indazole-3-carboxamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing effective inhibition against specific strains .

Neurological Applications

Some indazole derivatives are being investigated for their neuroprotective effects. The structural modifications in compounds like 1H-Indazole-3-carboxamide can enhance their ability to cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Indazole-3-carboxamide involves several steps, typically starting from indazole or its derivatives. The introduction of various substituents at the carboxamide position can significantly influence biological activity. For example, the incorporation of piperidine rings has been shown to enhance binding affinity to target proteins, which is critical for drug efficacy .

Case Study 1: Anticancer Efficacy

A study published in Biomed Journal reported on a series of synthesized indazole derivatives that demonstrated significant anticancer activity through tubulin inhibition. The compounds were tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Screening

In another investigation, a library of indazole derivatives was screened for antimicrobial activity against clinical isolates of bacteria and fungi. Several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .

Wirkmechanismus

LY-353433 exerts its effects by selectively binding to and antagonizing the serotonin 4 receptor . This receptor is a G-protein-coupled receptor that, when activated by serotonin, induces the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) pathways . By blocking this receptor, LY-353433 inhibits the downstream signaling pathways, leading to reduced neurotransmitter release and modulation of gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

PARP-1 Inhibitors

Indazole-3-carboxamides are well-documented as PARP-1 inhibitors. For example:

- Compound 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide): IC₅₀ = 36 µM .

- Compound 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide): IC₅₀ = 6.8 µM .

Comparison: The target compound replaces the three-carbon linker in Compound 4/5 with a piperidine-ethyl group and introduces a tricyclodecane carbonyl.

*Hypothesized based on structural similarity.

5-HT₃ Receptor Antagonists

- Granisetron (1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide): A 5-HT₃ antagonist used for chemotherapy-induced nausea .

Comparison: The target compound’s tricyclodecane group mimics granisetron’s azabicyclononane moiety but with a larger, more rigid structure. This could alter receptor selectivity or pharmacokinetics, though serotonin antagonism is unconfirmed for the target compound.

Research Findings and Implications

- PARP-1 Inhibition : Structural optimization via linkers and bulky substituents (e.g., tricyclodecane) is critical for enhancing PARP-1 inhibition . The target compound’s design aligns with this strategy, though empirical validation is needed.

- Regulatory Considerations: Unlike synthetic cannabinoids (e.g., AB-CHMINACA), the target compound lacks alkyl or aryl groups linked to recreational use, suggesting a therapeutic focus .

- Receptor Selectivity: The tricyclodecane moiety may reduce off-target effects compared to smaller bicyclic systems (e.g., granisetron’s azabicyclononane) .

Biologische Aktivität

1H-Indazole-3-carboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound in focus, 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)- , represents a complex structure that may enhance its pharmacological profile.

Synthesis and Structural Characterization

The synthesis of indazole derivatives often involves the reaction of indazole-3-carboxylic acid with various amines and carbonyl compounds. For instance, the synthesis of 1H-indazole-3-carboxamide derivatives typically starts from indazole-3-carboxylic acid, which is then reacted with appropriate amines in the presence of coupling agents like HATU or DIPEA to yield the desired amides .

The structural characterization of these compounds is commonly performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, confirming the formation of the expected products .

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives as PAK1 inhibitors, which are implicated in tumor progression. For example, a representative compound demonstrated an IC50 value of 9.8 nM against PAK1, showcasing significant selectivity over other kinases . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole moiety could enhance inhibitory activity.

In vitro assays have shown that certain indazole derivatives exhibit potent antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma). For instance, one derivative exhibited an IC50 value of 5.15 µM against K562 cells while maintaining selectivity for normal cells (HEK-293) with an IC50 value of 33.2 µM . This selectivity is crucial for reducing potential side effects in therapeutic applications.

The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways. For example, some derivatives have been shown to downregulate Snail expression, a transcription factor involved in epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration and invasion without significantly affecting tumor growth . Additionally, compounds have been reported to induce apoptosis through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway .

Table: Summary of Biological Activities

| Compound | Target | IC50 Value | Selectivity | Mechanism |

|---|---|---|---|---|

| 30l | PAK1 | 9.8 nM | High | Kinase inhibition |

| 6o | K562 | 5.15 µM | Moderate | Apoptosis induction |

| 6o | HEK-293 | 33.2 µM | Low | Selective cytotoxicity |

Study on Antitumor Activity

A comprehensive study evaluated a series of indazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that many compounds exhibited significant antiproliferative activity with varying degrees of selectivity towards normal cells. Notably, compound 6o demonstrated promising results with a strong inhibitory effect against K562 cells while sparing normal cells .

Metabolic Profiling

Research has also focused on the metabolic pathways of indazole derivatives, revealing insights into their biotransformation processes in human liver microsomes. Major metabolic transformations included hydroxylation and N-dealkylation, which are critical for understanding the pharmacokinetics and potential toxicity profiles of these compounds .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks to confirm the tricyclic framework’s unique proton environments (e.g., bridgehead carbons at δ 1.4–2.2 ppm in DMSO-d₆, as in and ).

- X-ray crystallography : Resolve steric configurations of the rigid tricyclo system (analogous to and , where piperidine and indazole motifs were validated).

- HRMS : Confirm molecular weight (±2 ppm accuracy) to rule out degradation .

How do steric and electronic factors of the isopropyl group influence the compound’s reactivity in coupling reactions?

Advanced Research Focus

The isopropyl group introduces steric hindrance, which can slow amide bond formation or Suzuki-Miyaura cross-couplings. demonstrates that bulky substituents require microwave-assisted synthesis (e.g., 120°C, 30 min) to overcome kinetic barriers. Electronic effects (e.g., electron-withdrawing carbonyl groups) may also polarize the indazole ring, enhancing electrophilic substitution at the 3-position. Computational DFT studies () can quantify these effects by analyzing frontier molecular orbitals .

What computational strategies can predict the binding affinity of this compound with kinase enzymes?

Q. Advanced Research Focus

- Molecular docking : Use tools like AutoDock Vina to model interactions between the tricyclo moiety and kinase ATP-binding pockets (e.g., referencing ’s docking protocol for pyrazole derivatives).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (validated in for indolizine analogs).

- QSAR models : Corrogate substituent effects (e.g., piperidinyl linkers) with bioactivity data from kinase inhibition assays .

How can discrepancies in HPLC purity data between synthesis batches be systematically addressed?

Q. Basic Research Focus

- Method standardization : Use identical columns (e.g., C18 reverse-phase) and mobile phases (e.g., acetonitrile/water + 0.1% TFA) across batches ().

- Spiking experiments : Introduce known impurities (e.g., unreacted starting material) to identify retention times.

- Degradation studies : Expose the compound to stress conditions (heat, light) to profile stability-linked impurities .

What role does the piperidinyl-ethyl linker play in pharmacokinetic properties, and how can this be validated experimentally?

Advanced Research Focus

The piperidinyl-ethyl linker enhances solubility and membrane permeability via its basic nitrogen (pKₐ ~8.5), enabling protonation in acidic environments (e.g., lysosomes). Validation methods:

- LogP measurements : Compare octanol/water partitioning with/without the linker.

- Caco-2 assays : Assess intestinal absorption in vitro.

- Plasma stability tests : Monitor linker hydrolysis in rodent serum (as in ’s pharmacokinetic profiling) .

Which solvent systems are optimal for enhancing solubility in biological assays?

Q. Basic Research Focus

- Co-solvent blends : Use DMSO/PEG-400 (80:20 v/v) for stock solutions, diluted to ≤1% DMSO in assay buffers.

- Cyclodextrin inclusion complexes : Improve aqueous solubility of the hydrophobic tricyclo moiety (e.g., ’s use of β-cyclodextrin for similar carboxamides).

- pH adjustment : Exploit the piperidine’s basicity by preparing citrate-buffered solutions (pH 4.0–5.5) .

How can researchers design a SAR study to evaluate the tricyclo[3.3.1.1³,⁷]decane carbonyl group’s contribution to target engagement?

Q. Advanced Research Focus

- Analog synthesis : Replace the tricyclo moiety with adamantane or norbornene groups ( and ).

- SPR binding assays : Measure kinetic parameters (KD, kon/koff) for analogs against purified targets.

- Cellular potency assays : Compare IC50 values in kinase-dependent cell lines (e.g., Ba/F3-EGFR<sup>T790M</sup>) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution ().

- Asymmetric catalysis : Employ Pd-BINAP complexes for stereoselective couplings ().

- Process optimization : Minimize racemization by avoiding high temperatures during amide bond formation .

How should contradictory NMR spectral data between theoretical predictions and experimental results be resolved?

Q. Advanced Research Focus

- DFT-NMR calculations : Compare experimental shifts with those predicted by Gaussian09 at the B3LYP/6-311+G(d,p) level ().

- NOESY/ROESY : Confirm spatial proximities (e.g., tricyclo-piperidine interactions) to validate conformational assignments.

- Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to resolve overlapping carbonyl signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.